molecular formula C11H20N4OSi2 B102029 9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- CAS No. 17962-89-9

9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-

Cat. No.: B102029
CAS No.: 17962-89-9
M. Wt: 280.47 g/mol
InChI Key: GQQMYRBRLIEVPC-UHFFFAOYSA-N
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Description

9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of trimethylsilyl groups, which are silicon-containing substituents. The incorporation of these groups can significantly alter the chemical properties of the parent purine molecule, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- typically involves the reaction of purine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

Purine+2(CH3)3SiCl9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-+2HCl\text{Purine} + 2 \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-} + 2 \text{HCl} Purine+2(CH3​)3​SiCl→9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-+2HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can remove the trimethylsilyl groups, reverting the compound to its parent purine form.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce various purine derivatives with different functional groups.

Scientific Research Applications

9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other purine derivatives.

    Biology: The compound can be used in studies involving nucleic acids and their analogs.

    Industry: The compound is used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with nucleic acids and proteins, potentially inhibiting their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 9-Trimethylsilyl-9H-purine
  • 9-Trimethylsilyl-N,N-bis(trimethylsilyl)adenine
  • 1,2-Bis(trimethylsilyl)oxybenzene

Uniqueness

9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- is unique due to the presence of both trimethylsilyl and trimethylsilyloxy groups. This dual substitution can significantly alter its chemical and physical properties compared to other similar compounds. For instance, the presence of the trimethylsilyloxy group can enhance its reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

trimethyl-(6-trimethylsilyloxypurin-9-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4OSi2/c1-17(2,3)15-8-14-9-10(15)12-7-13-11(9)16-18(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQMYRBRLIEVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C=NC2=C1N=CN=C2O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066285
Record name 9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17962-89-9
Record name 9-(Trimethylsilyl)-6-[(trimethylsilyl)oxy]-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17962-89-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Purine, 9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-
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Record name 9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-
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Record name 9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-9H-purine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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